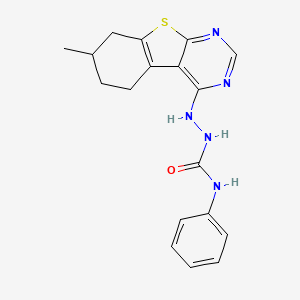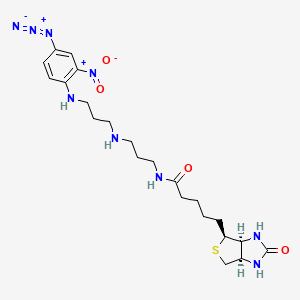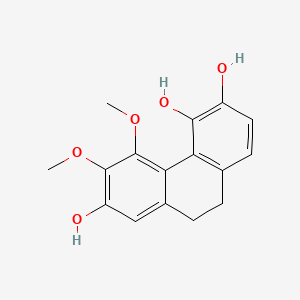
SARS-CoV-2-IN-57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-57 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes critical for the virus’s replication and survival.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product. Quality control measures are implemented at each stage to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-57 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to optimize yield and selectivity. Common reagents include acids, bases, solvents, and catalysts, with reaction conditions such as temperature, pressure, and pH carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound.
科学的研究の応用
SARS-CoV-2-IN-57 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its antiviral activity. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic assays and antiviral formulations.
作用機序
The mechanism of action of SARS-CoV-2-IN-57 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to key viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), inhibiting their activity and preventing the virus from replicating. This inhibition disrupts the viral life cycle, reducing the viral load and mitigating the infection’s severity. The pathways involved in this process include the inhibition of viral protein synthesis and the disruption of viral RNA replication.
類似化合物との比較
SARS-CoV-2-IN-57 is unique compared to other similar compounds due to its high specificity and potency against the SARS-CoV-2 virus. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of the virus.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that interferes with viral entry and replication.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its enhanced binding affinity and selectivity for viral proteins, making it a promising candidate for further development and clinical use.
特性
分子式 |
C23H37N3O |
|---|---|
分子量 |
371.6 g/mol |
IUPAC名 |
(1R)-N-[2-(4-cyclohexylpiperazin-1-yl)ethyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C23H37N3O/c1-27-23-12-6-9-20-21(23)10-5-11-22(20)24-13-14-25-15-17-26(18-16-25)19-7-3-2-4-8-19/h6,9,12,19,22,24H,2-5,7-8,10-11,13-18H2,1H3/t22-/m1/s1 |
InChIキー |
KNLPSXLZGRXFGB-JOCHJYFZSA-N |
異性体SMILES |
COC1=CC=CC2=C1CCC[C@H]2NCCN3CCN(CC3)C4CCCCC4 |
正規SMILES |
COC1=CC=CC2=C1CCCC2NCCN3CCN(CC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
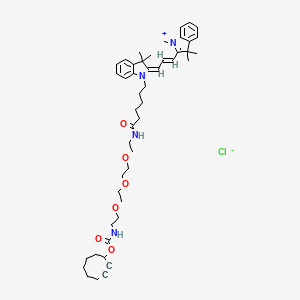



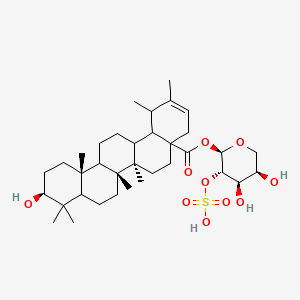
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
